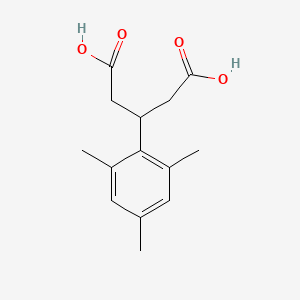

3-Mesitylpentanedioic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H18O4 |

|---|---|

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

3-(2,4,6-trimethylphenyl)pentanedioic acid |

InChI |

InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18) |

InChI-Schlüssel |

HOZYCNJWYKLNGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Pathways for 3 Mesitylpentanedioic Acid

Retrosynthetic Analysis of the 3-Mesitylpentanedioic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com

Disconnection Approaches for Carbon-Carbon Bond Formation

The core of this compound is a pentanedioic acid (glutaric acid) backbone with a mesityl group at the 3-position. The key challenge lies in forming the carbon-carbon bonds between the mesityl group and the glutaric acid framework.

A primary disconnection strategy involves breaking the C-C bonds at the 3-position. This leads to two principal synthons: a mesityl cation or radical and a pentanedioic acid dianion or its synthetic equivalent.

Table 1: Key Disconnection Strategies for the this compound Scaffold

| Disconnection Approach | Resulting Synthons | Potential Starting Materials | Corresponding Reaction Type |

| C3-Mesityl Bond Cleavage | Mesityl Cation/Radical + Pentanedioic Acid Dianion | Mesitylene (B46885), Halomesitylene + Glutaric Acid, Diethyl Glutaconate | Friedel-Crafts Alkylation, Michael Addition |

| C2-C3 and C3-C4 Bond Cleavage | Mesityl Acetic Acid Synthon + Two Acetic Acid Synthons | Mesityl Acetic Acid + Diethyl Malonate | Knoevenagel Condensation followed by Michael Addition and Decarboxylation |

One of the most common methods for forming C-C bonds is the Michael reaction, which involves the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk Another important reaction is the aldol (B89426) reaction, which occurs between two carbonyl compounds to create a new β-hydroxy carbonyl compound. alevelchemistry.co.uk Grignard reagents are also powerful tools for C-C bond formation, acting as strong nucleophiles that can attack electrophilic carbon atoms. alevelchemistry.co.uk

Functional Group Interconversion Strategies for Carboxylic Acids

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. numberanalytics.com The synthesis of this compound will likely involve the conversion of other functional groups into the final carboxylic acid moieties.

Common strategies for forming carboxylic acids include the oxidation of primary alcohols or aldehydes. solubilityofthings.comfiveable.me Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can directly convert primary alcohols to carboxylic acids. solubilityofthings.com Another route is the hydrolysis of nitriles or esters.

Table 2: Common Functional Group Interconversions for Carboxylic Acid Synthesis

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Primary Alcohol | KMnO₄, H₃O⁺ | Carboxylic Acid |

| Aldehyde | CrO₃, H₂SO₄ (Jones Oxidation) | Carboxylic Acid |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Ester | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| Alkyl Halide | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | Carboxylic Acid |

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule from readily available starting materials in a limited number of steps.

Multicomponent Reaction Strategies for Core Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials. tcichemicals.com While a specific MCR for this compound is not prominently described, analogous reactions can be envisioned.

For instance, a modified Hantzsch dihydropyridine (B1217469) synthesis or a Biginelli reaction could potentially be adapted. tcichemicals.comorganic-chemistry.org These reactions are known for their ability to construct complex heterocyclic and carbocyclic frameworks in a single step. tcichemicals.comorganic-chemistry.org A hypothetical MCR could involve the condensation of mesitaldehyde, a malonic acid derivative, and an acetate (B1210297) equivalent.

Catalytic Approaches in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A plausible approach for synthesizing this compound would involve a palladium-catalyzed coupling reaction.

A Heck-type reaction could potentially couple a halomesitylene with a diethyl glutaconate, followed by reduction and hydrolysis to yield the final product. Alternatively, a Suzuki or Stille coupling could be employed, coupling a mesitylboronic acid or mesitylstannane with a suitable derivative of glutaric acid.

Recent advancements have also highlighted palladium-catalyzed three-component reactions for the synthesis of α-arylglycine derivatives, which could be conceptually adapted. beilstein-journals.org These reactions demonstrate the power of palladium catalysis in assembling complex molecules from simple precursors. beilstein-journals.org

Organocatalytic Methods for Diacid Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. In the context of dicarboxylic acid synthesis, chiral Brønsted acids have shown significant promise. acs.org These catalysts can activate substrates for highly enantioselective reactions. acs.org A plausible organocatalytic strategy for this compound would involve the asymmetric conjugate addition of a suitable nucleophile to a prochiral glutaconic acid derivative.

For instance, a chiral phosphoric acid catalyst could facilitate the addition of a mesitylboronic acid or a similar mesityl-containing nucleophile to diethyl glutaconate. The chiral environment provided by the catalyst would direct the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess. The field of chiral Brønsted acid catalysis has expanded significantly, with axially chiral dicarboxylic acids themselves being developed as effective catalysts for asymmetric Mannich-type reactions, highlighting the versatility of diacids in organocatalysis. acs.org The development of atroposelective coupling of carboxylic acids using chiral Brønsted acids and ynamides further underscores the potential for organocatalytic methods in complex acid synthesis. researchgate.net

Condensation and Alkylation Reactions for Pentanedioic Acid Derivatization

Classic condensation and alkylation reactions provide fundamental, albeit often non-stereoselective, pathways to substituted pentanedioic acid derivatives. longdom.org Dicarboxylic acids are versatile building blocks that can be readily converted into more reactive intermediates like acid chlorides or anhydrides, facilitating further derivatization. longdom.org

A potential route to this compound could begin with a Michael addition reaction. Diethyl malonate could be deprotonated to form a soft nucleophile, which would then add to mesitylacrylate. A second alkylation at the α-position of the resulting adduct with an acetate equivalent, followed by hydrolysis and decarboxylation, would yield the target diacid.

Alternatively, a Knoevenagel condensation between mesitaldehyde and a malonic acid derivative could form a key intermediate. Subsequent reduction of the double bond and elaboration of the side chains would complete the carbon skeleton. These methods are robust but generally produce racemic mixtures if a chiral center is formed, requiring subsequent resolution steps to isolate individual enantiomers.

Stereoselective Synthesis of Chiral Isomers of this compound

The C-3 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For applications in pharmaceuticals and materials science, obtaining enantiomerically pure compounds is often crucial. wikipedia.org This requires stereoselective synthesis, a field dedicated to controlling the three-dimensional arrangement of atoms during a chemical reaction.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a premier strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst directs the formation of large quantities of an enantioenriched product. organic-chemistry.org Palladium-catalyzed reactions are particularly prominent in this area. A novel palladium-catalyzed asymmetric three-component reaction of glyoxylic acid, sulfonamides, and arylboronic acids has been developed for the synthesis of α-arylglycine derivatives, demonstrating a powerful method for creating chiral acid scaffolds. frontiersin.org

For this compound, a key strategy would be the asymmetric conjugate addition of a mesityl organometallic reagent (e.g., mesitylboronic acid or mesitylzinc halide) to a prochiral pentanedioic acid precursor like diethyl glutaconate. The reaction would be mediated by a transition metal complex (e.g., Palladium, Rhodium, or Copper) bearing a chiral ligand. The choice of ligand is critical for inducing high enantioselectivity.

Table 1: Potential Asymmetric Catalytic Systems

| Catalyst/Ligand Type | Metal | Potential Application | Reference Concept |

|---|---|---|---|

| Bisphosphine-Thiourea (e.g., ZhaoPhos) | Rhodium (Rh) | Asymmetric hydrogenation of a precursor with a C=C bond at the 2,3- or 3,4-position. | researchgate.net |

| Chiral Palladium(II) Complex (e.g., [COP-OAc]₂) | Palladium (Pd) | Asymmetric allylic substitution of a precursor with a leaving group. organic-chemistry.orgscispace.com | organic-chemistry.orgscispace.com |

| P-Chirogenic Bisphosphine Ligand | Palladium (Pd) | Asymmetric hydrocarboxylation or hydroesterification of a suitable alkene precursor. | researchgate.net |

This approach, particularly using palladium catalysis, offers an efficient route to chiral substituted succinates and related structures, which are analogous to the target molecule. researchgate.net

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent reaction diastereoselectively. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a reliable and well-established method for asymmetric synthesis. scielo.org.mx

A prominent example involves the use of Evans oxazolidinone auxiliaries. scielo.org.mx To synthesize a chiral isomer of this compound, one could start by acylating an Evans auxiliary with propionyl chloride. The resulting imide can be deprotonated to form a chiral enolate, which is then reacted with a mesityl-containing electrophile in an α-alkylation step. The steric hindrance of the auxiliary directs the electrophile to one face of the enolate, establishing the stereocenter with high control. Subsequent cleavage of the auxiliary would yield an enantioenriched carboxylic acid, which can be further elaborated to the final diacid.

Another powerful class of auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. wikipedia.orgnih.gov These are attached to a carboxylic acid to form an amide. Deprotonation and alkylation proceed with high diastereoselectivity, which is often enhanced in the pseudoephenamine system, especially for creating sterically hindered quaternary centers. nih.govharvard.edu

Table 2: Common Chiral Auxiliaries and Their Features

| Chiral Auxiliary | Typical Substrate Attachment | Key Transformation | Cleavage Method | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Acylation (forms N-acyl imide) | Enolate Alkylation, Aldol Reactions | Acidic or basic hydrolysis, Reductive cleavage | scielo.org.mxnih.gov |

| Pseudoephedrine/Pseudoephenamine | Amidation (forms amide) | Enolate Alkylation | Acidic or basic hydrolysis | wikipedia.orgnih.govharvard.edu |

| Camphorsultam | Acylation (forms N-acyl sultam) | Alkylation, Diels-Alder Reactions | Hydrolysis (LiOH), Reduction (LiAlH₄) | sigmaaldrich.com |

Enzymatic Synthesis Pathways

Enzymes are highly efficient and exquisitely selective biocatalysts that operate under mild conditions, often in aqueous environments. mdpi.com Their application in synthesizing chiral compounds is a cornerstone of green chemistry. For this compound, two primary enzymatic strategies are conceivable: kinetic resolution and desymmetrization.

Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture. A racemic diester of this compound could be subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica Lipase A (CAL-A) or Lipase B (CAL-B). chemicalbook.com The enzyme would selectively hydrolyze one enantiomer of the diester to the corresponding monoester, leaving the other enantiomer of the diester unreacted. The resulting mixture of monoester and diester can then be separated, providing access to both enantiomers of the target compound. chemicalbook.com

Desymmetrization: This more elegant approach involves the modification of a non-chiral (prochiral) molecule that has two identical functional groups, creating a chiral molecule in a single step. A prochiral precursor, such as 3-mesitylglutaric anhydride (B1165640), could be opened by an enzymatic alcoholysis or hydrolysis. The enzyme would selectively attack one of the two identical carbonyl groups, leading to the formation of a single enantiomer of the resulting monoester or diacid with very high enantiomeric excess.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.commdpi.com The synthesis of this compound can be evaluated through the lens of these principles to identify the most sustainable routes.

Catalysis over Stoichiometric Reagents: Asymmetric catalysis and enzymatic methods are inherently greener than classical stoichiometric approaches (like those using chiral auxiliaries) because a small amount of catalyst can generate a large amount of product, reducing waste. mdpi.com

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Condensation and addition reactions are generally high in atom economy.

Use of Safer Solvents: Many traditional organic reactions use hazardous volatile solvents. Enzymatic reactions often proceed in water, a benign solvent. mdpi.com Research into using ionic liquids or solvent-free conditions also aligns with green chemistry goals. researchgate.net

Energy Efficiency: Reactions that can be run at ambient temperature and pressure, such as many enzymatic and organocatalytic processes, are preferable to those requiring high heat or pressure, reducing energy consumption. researchgate.net

Renewable Feedstocks: While not directly applicable to the mesityl group, developing routes to the pentanedioic acid backbone from renewable resources, such as cellulose-derived platform chemicals, represents a key green chemistry goal. rsc.org

Table 3: Green Chemistry Evaluation of Synthetic Strategies

| Synthetic Strategy | Key Green Principles Adhered To | Potential Drawbacks |

|---|---|---|

| Organocatalysis | Metal-free, often mild conditions, high selectivity. researchgate.net | Catalyst loading can sometimes be high. |

| Asymmetric Catalysis | High turnover numbers, low catalyst loading, high atom economy. researchgate.net | Use of precious or toxic metals, need for anhydrous/inert conditions. |

| Chiral Auxiliary | Reliable and predictable selectivity. wikipedia.org | Poor atom economy (auxiliary is a stoichiometric reagent), requires extra protection/deprotection steps. |

| Enzymatic Synthesis | Mild conditions (water, neutral pH, room temp), high selectivity, biodegradable catalyst. mdpi.comchemicalbook.com | Limited substrate scope, potential for low reaction rates, enzyme cost/stability. |

Ultimately, the ideal synthesis of this compound would likely involve a catalytic approach, with enzymatic and organocatalytic methods offering particularly promising avenues for sustainable and efficient production of this specialized chemical compound.

Chemical Reactivity and Mechanistic Investigations of 3 Mesitylpentanedioic Acid

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups are the primary sites for reactions such as esterification, amidation, cyclization, and decarboxylation.

The conversion of the carboxylic acid groups in 3-Mesitylpentanedioic Acid to esters can be achieved through various methods, most commonly the Fischer esterification. This reaction involves heating the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, the water formed is typically removed, or an excess of the alcohol is used. americanpeptidesociety.org Depending on the stoichiometry, the reaction can yield a monoester or a diester.

Table 1: Factors Influencing Esterification of Dicarboxylic Acids

| Factor | Effect on Reaction | General Observation |

|---|---|---|

| Temperature | Increases reaction rate | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. However, as esterification is often reversible and exothermic, excessively high temperatures can unfavorably shift the equilibrium. beilstein-journals.org |

| Catalyst Conc. | Increases reaction rate | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. americanpeptidesociety.org |

| Reactant Ratio | Shifts equilibrium | Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the ester product, increasing the overall yield according to Le Chatelier's principle. ijarset.com |

| Steric Hindrance | Decreases reaction rate | Bulky substituents near the carboxylic acid group or on the alcohol can sterically hinder the approach of the nucleophile, slowing down the reaction. |

The formation of amides from this compound and an amine requires the activation of the carboxylic acid groups. A direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-productive acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To facilitate amide bond formation, coupling reagents are employed. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. chemistrysteps.comresearchgate.net

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). americanpeptidesociety.orgchemistrysteps.comiris-biotech.de These reagents are widely used in peptide synthesis. americanpeptidesociety.orgiris-biotech.de The reaction of this compound with a primary or secondary amine in the presence of a coupling reagent would yield the corresponding mono- or di-amide. The use of a diamine could potentially lead to the formation of polyamides.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgchemistrysteps.com | Efficient and cost-effective. The byproduct of DCC (dicyclohexylurea) is insoluble and can be removed by filtration, while EDC byproducts are water-soluble. chemistrysteps.com |

| Phosphonium Salts | PyBOP, PyAOP | Form activated phosphonium esters. | High coupling efficiency, often used for sterically hindered amino acids and to minimize racemization. iris-biotech.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Form activated esters (e.g., HOBt or HOAt esters). | Very fast reaction rates; HATU is particularly effective at preventing racemization. nih.govsigmaaldrich.com |

Dicarboxylic acids that can form five- or six-membered rings readily undergo intramolecular dehydration to form cyclic anhydrides upon heating, often facilitated by a dehydrating agent like acetic anhydride (B1165640). egyankosh.ac.in As a substituted pentanedioic (glutaric) acid, this compound is expected to form a six-membered cyclic anhydride, 3-Mesitylglutaric anhydride, under these conditions.

These cyclic anhydrides are valuable synthetic intermediates. libretexts.org They can react with nucleophiles, such as ammonia (B1221849) or primary amines, to first open the ring to form an amic acid, which upon further heating, cyclizes to form a cyclic imide. wikipedia.orgnih.gov The reaction of 3-Mesitylglutaric anhydride with an amine (R-NH₂) would therefore produce a substituted glutarimide.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires high temperatures for simple carboxylic acids. The stability of the resulting carbanion intermediate is a key factor. researchgate.net While the direct decarboxylation of this compound would be challenging, specific synthetic routes that produce 3-substituted glutaric acids often rely on a decarboxylation step. For instance, a common synthesis involves a Knoevenagel condensation followed by a Michael addition, which generates a tetraester intermediate that is then hydrolyzed and decarboxylated to yield the target glutaric acid. beilstein-journals.orgscispace.comajol.info

Another relevant transformation is decarboxylative halogenation, where a carboxylic acid is converted to an organic halide with the loss of CO₂. nih.govacs.org This provides an alternative pathway to functionalize the molecule at the position of the carboxyl group.

Transformations at the Mesityl Aromatic Ring

The mesityl group (1,3,5-trimethylbenzene) is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.

The three methyl groups on the mesityl ring are activating, electron-donating groups that direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org In mesitylene (B46885), all three available positions (2, 4, and 6) are equivalent and are highly activated. masterorganicchemistry.com The pentanedioic acid substituent on the mesityl ring of this compound is an electron-withdrawing and deactivating group. libretexts.org However, the strong, collective activating effect of the three methyl groups is expected to dominate the reactivity of the ring, directing substitution to the available ortho positions (relative to the methyl groups).

Nitration: The nitration of the mesityl ring can be achieved using various nitrating agents. A common method involves a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net Due to the high reactivity of the mesitylene core, milder conditions, such as using nitric acid in acetonitrile (B52724) or acetic anhydride, can also be employed to achieve mononitration. orgsyn.orggoogle.com The substitution would occur at one of the two equivalent positions ortho to the pentanedioic acid substituent.

Halogenation: The halogenation (bromination or chlorination) of the mesityl group proceeds readily. The reaction can be carried out with bromine or chlorine in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, or even without a catalyst in a suitable solvent due to the ring's high activation. cdnsciencepub.comminia.edu.eg For instance, the bromination of mesitylene in solvents like chloroform (B151607) or acetic acid has been studied. cdnsciencepub.com Similar to nitration, halogenation of this compound would be expected to occur on the mesityl ring.

Table 3: Representative Electrophilic Aromatic Substitution Reactions on Mesitylene

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitromesitylene | orgsyn.org |

| Nitration | HNO₃ / Acetonitrile | Nitromesitylene | google.com |

| Trinitration | Fuming HNO₃ / H₂SO₄ | 2,4,6-Trinitromesitylene | |

| Bromination | Br₂ / Acetic Acid | 2-Bromomesitylene | cdnsciencepub.com |

| Halogenation | N-halosuccinimides (NCS, NBS) | Halogenated derivatives | beilstein-journals.org |

Side-Chain Functionalization of Mesityl Methyl Groups

The mesityl group contains three benzylic methyl groups that are potential sites for functionalization. However, their reactivity is significantly influenced by the steric hindrance imposed by their ortho and para relationship and the adjacent bulky pentanedioic acid chain. While specific studies on this compound are not prevalent, functionalization can be extrapolated from general reactions of alkylbenzenes.

Reactions such as oxidation or halogenation are common for benzylic positions. For instance, strong oxidizing agents can convert the methyl groups into carboxylic acids, potentially leading to a tricarboxylic or even a pentacarboxylic acid, though such reactions would require harsh conditions that might also degrade the aliphatic chain. A more controlled functionalization might be challenging due to the sterically hindered nature of the mesityl group.

Table 1: Plausible Side-Chain Functionalization Reactions

| Reaction Type | Reagents | Potential Product(s) | Remarks |

| Oxidation | KMnO₄, heat | Formation of carboxylic acid groups from methyl groups | Harsh conditions may lead to low specificity and side reactions. |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator (AIBN) | Bromination of one or more methyl groups | The first bromination would likely occur, with subsequent reactions being less favorable. |

Intramolecular Cyclization and Lactonization/Lactamization Opportunities

The presence of two carboxylic acid groups on a flexible five-carbon chain opens numerous possibilities for intramolecular reactions to form cyclic structures.

The most direct intramolecular cyclization for a dicarboxylic acid is the formation of a cyclic anhydride. This can typically be achieved by heating the diacid, often with a dehydrating agent, to eliminate a molecule of water and form a six-membered anhydride ring.

Lactonization , the formation of a cyclic ester (lactone), requires the presence of both a hydroxyl and a carboxylic acid group within the same molecule. wikipedia.org For this compound, this would necessitate the selective reduction of one of the two carboxyl groups to a primary alcohol. The resulting δ-hydroxy-carboxylic acid could then undergo an acid-catalyzed intramolecular esterification to yield a six-membered δ-lactone. youtube.com

Modern synthetic methods offer more direct routes. Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for lactonization. nih.gov In this context, one of the carboxylic acid groups could serve as an internal directing group to facilitate the functionalization of a C-H bond on the aliphatic backbone. Activation of the β-C–H bond would lead to the formation of a strained but synthetically valuable four-membered β-lactone. nih.gov

Table 2: Proposed Conditions for Palladium-Catalyzed β-Lactonization

| Component | Example Reagent/Condition | Purpose | Reference |

| Catalyst | Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂ | Facilitates C-H activation | nih.gov |

| Ligand | Mono-N-protected amino acid (e.g., MPAA) | Enables and directs the catalytic cycle | nih.gov |

| Oxidant | tert-Butyl hydroperoxide (TBHP) | Promotes the desired reductive elimination from the Pd(IV) center | nih.govnih.gov |

| Solvent | Hexafluoroisopropanol (HFIP) | Reaction medium | nih.gov |

| Temperature | 60 °C | To drive the reaction | nih.gov |

Lactamization , the formation of a cyclic amide (lactam), could also be envisioned. This would first require converting one of the carboxylic acid moieties into an amide. Following this modification, an intramolecular C-H amination could be pursued. Drawing parallels from the synthesis of γ-lactams from amino acid derivatives, a palladium-catalyzed reaction could be employed. nih.govnih.gov In such a scenario, the amide would act as the cyclizing partner, potentially directed by a specialized pyridone ligand to activate a γ-C(sp³)–H bond. nih.govnih.gov This would result in the formation of a γ-lactam.

Acid-Base Equilibrium and Proton Transfer Dynamics

As a dicarboxylic acid, this compound participates in acid-base equilibria in solution, characterized by two distinct dissociation constants, Ka1 and Ka2. bu.edu

The acidity of the carboxylic protons is influenced by several factors. The mesityl group, being electron-donating through hyperconjugation, is expected to slightly decrease the acidity of the carboxylic acid groups compared to unsubstituted pentanedioic acid (glutaric acid). This would result in slightly higher pKa values. The two dissociation events are sequential. The first proton is lost more readily (lower pKa1) than the second. The loss of the second proton (pKa2) is less favorable due to the electrostatic repulsion from the negatively charged carboxylate ion formed after the first dissociation. libretexts.org

Table 3: Estimated pKa Values in Water at 25°C

| Compound | pKa1 | pKa2 | Reference for Parent Compound |

| Pentanedioic Acid (Glutaric Acid) | ~4.34 | ~5.42 | N/A |

| This compound | ~4.4-4.6 (estimated) | ~5.5-5.8 (estimated) | N/A |

Proton transfer dynamics describe the process by which a proton moves from an acid to a base. For this compound in an aqueous solution, this process involves the transfer of a proton from one of the carboxylic acid groups to a water molecule, forming a hydronium ion. nih.gov This reaction is fundamental to establishing the acid-base equilibrium.

The mechanism involves three primary steps:

Formation of a hydrogen-bonded complex between the carboxylic acid group and the base (e.g., water). nih.gov

The movement or "transfer" of the proton along the hydrogen bond. nih.gov

Dissociation of the newly formed conjugate acid and conjugate base. nih.gov

These proton transfer reactions are generally extremely fast, with their rates often limited only by how quickly the acid and base can diffuse together in solution. nih.gov The surrounding solvent molecules, particularly water, play a crucial role by forming hydrogen-bond networks that can facilitate proton transport through a process known as the Grotthuss mechanism.

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Mesitylpentanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Mesitylpentanedioic Acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structural connectivity and the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid protons are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to strong hydrogen bonding. The two aromatic protons of the mesitylene (B46885) ring are chemically equivalent and would appear as a singlet around 6.8-7.0 ppm. The methyl groups on the mesitylene ring are also equivalent and should give rise to a sharp singlet at approximately 2.2-2.3 ppm, integrating to nine protons. The aliphatic protons of the pentanedioic acid chain will show more complex splitting patterns. The methine proton at the C3 position, being adjacent to the bulky mesityl group and two methylene (B1212753) groups, is expected to be a multiplet in the region of 3.0-3.5 ppm. The four methylene protons at the C2 and C4 positions are diastereotopic and would likely appear as two distinct sets of multiplets, further complicated by coupling to the C3 proton, in the range of 2.5-2.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield region, around 175-185 ppm. The aromatic carbons of the mesitylene ring will appear in the aromatic region (120-140 ppm), with the substituted carbons having distinct chemical shifts from the protonated carbons. The methine carbon at C3 will be found in the aliphatic region, likely between 40-50 ppm, while the methylene carbons at C2 and C4 will be in a similar region, around 35-45 ppm. The methyl carbons of the mesityl group will appear at the most upfield region, typically around 20-22 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | br s | 2H |

| Ar-H | 6.8 - 7.0 | s | 2H |

| -CH(Ar)- | 3.0 - 3.5 | m | 1H |

| -CH₂- | 2.5 - 2.9 | m | 4H |

| Ar-CH₃ | 2.2 - 2.3 | s | 9H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 175 - 185 |

| Ar-C (quaternary) | 135 - 145 |

| Ar-CH | 125 - 135 |

| -CH(Ar)- | 40 - 50 |

| -CH₂- | 35 - 45 |

| Ar-CH₃ | 20 - 22 |

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a clear correlation between the methine proton at C3 and the methylene protons at C2 and C4. This would definitively establish the -CH₂-CH-CH₂- fragment of the pentanedioic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. thermofisher.com This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals. For instance, the proton signal around 3.0-3.5 ppm would correlate with the carbon signal around 40-50 ppm, confirming this as the C3-H3 group. Similarly, the aromatic proton signals would correlate with the corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly powerful for connecting different structural fragments. Key HMBC correlations expected for this compound would include:

Correlations from the aromatic protons of the mesityl group to the quaternary aromatic carbons and the C3 carbon of the pentanedioic acid chain.

Correlations from the methyl protons of the mesityl group to the aromatic carbons.

Correlations from the methylene protons at C2 and C4 to the C3 carbon and the carbonyl carbons of the carboxylic acids.

Together, these 2D NMR experiments provide an irrefutable map of the molecular structure of this compound.

The presence of the bulky mesityl group can lead to restricted rotation around the C-C bonds of the pentanedioic acid backbone and the C-Ar bond. This can result in the existence of different conformational isomers that may be observable at low temperatures. Variable temperature (VT) NMR is the ideal technique to study such dynamic processes. lumenlearning.com

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and if the energy barrier is high enough, the signals corresponding to the different conformers may broaden and then resolve into separate sets of peaks. From the coalescence temperature and the chemical shift difference between the resolved signals, the energy barrier for the rotational process can be calculated. This would provide valuable insight into the conformational preferences and steric hindrance within the molecule.

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature would be a very broad O-H stretching band from the carboxylic acid groups, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid dimer will give a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will appear in the fingerprint region, typically between 1200-1400 cm⁻¹ and 900-950 cm⁻¹ (out-of-plane bend), respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region.

Predicted FTIR Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic | C-H stretch | 2850 - 2960 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

| Carboxylic Acid | C-O stretch | 1200 - 1300 | Strong |

| Carboxylic Acid | O-H bend | 900 - 950 | Broad, Medium |

Raman spectroscopy is an excellent complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching vibration of the benzene ring, often referred to as the "ring breathing" mode, is expected to give a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. The C-C skeletal vibrations of the pentanedioic acid chain and the C-C bonds of the mesityl group will also be Raman active. The C=O stretching vibration, although also IR active, can sometimes be observed in the Raman spectrum. Due to its lower sensitivity to water, Raman spectroscopy can be particularly useful for studying samples in aqueous solutions. thermofisher.com

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally establishing the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₁₄H₁₈O₄, the theoretical monoisotopic mass can be calculated with precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned formula, distinguishing it from other potential compounds with the same nominal mass.

The determination of the exact mass is achieved by comparing the experimentally measured value to the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Calculated Exact Mass | 250.12051 u |

| Hypothetical HRMS Result | 250.12089 u |

| Mass Accuracy (ppm) | 1.52 ppm |

This interactive table showcases the precision of HRMS in confirming the elemental composition.

In addition to determining the parent molecular ion, mass spectrometry fragments the molecule in a reproducible manner, providing a pattern that serves as a structural blueprint. The analysis of these fragments helps to piece together the molecular structure. While a published spectrum for this compound is not available, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for dicarboxylic acids and aromatic compounds. nih.govoup.comlibretexts.org

Electron impact (EI) ionization would likely produce a molecular ion peak ([M]⁺) at m/z = 250. Key fragmentation pathways would include:

α-Cleavage: Cleavage of the C-C bonds adjacent to the carboxylic acid groups is a common pathway for carboxylic acids. libretexts.org

Loss of Water: A peak corresponding to [M-18]⁺ is often observed due to the loss of a water molecule from the two carboxylic acid groups.

Loss of Carboxyl Group: Fragmentation can result in the loss of a carboxyl radical (•COOH), leading to a fragment at [M-45]⁺.

McLafferty Rearrangement: While less direct, rearrangements involving hydrogen transfer can occur.

Benzylic Cleavage: The bond between the mesityl group and the pentanedioic acid chain is a likely point of cleavage, given the stability of the resulting benzylic-type cation. This would yield fragments corresponding to the mesityl group (e.g., C₉H₁₁⁺ at m/z 119) and the remaining dicarboxylic acid chain.

Predicted Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 250 | [C₁₄H₁₈O₄]⁺ | C₁₄H₁₈O₄ | Molecular Ion (Parent Peak) |

| 232 | [M - H₂O]⁺ | C₁₄H₁₆O₃ | Loss of water |

| 205 | [M - COOH]⁺ | C₁₃H₁₇O₂ | Loss of a carboxyl radical |

| 191 | [M - CH₂COOH]⁺ | C₁₂H₁₅O₂ | Loss of an acetoxy radical |

This interactive table details the expected fragmentation patterns crucial for structural verification.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, one can determine precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of chiral centers. rigaku.comcarleton.educreative-biostructure.comyoutube.com

For this compound, which is chiral at the C3 position, single-crystal X-ray diffraction would unambiguously determine its solid-state conformation and the absolute configuration ((R) or (S)) of a resolved enantiomer. rigaku.comcreative-biostructure.com The analysis would yield precise measurements of all bond lengths and angles. The geometry of the carboxylic acid groups and the orientation of the mesityl ring relative to the aliphatic chain would be fully resolved. In dicarboxylic acids, the C=O double bond is typically shorter than the C-O single bond, a key feature that would be confirmed by this method. mdpi.com

Typical Bond Lengths in Carboxylic Acid Moieties

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| C=O | ~1.21 Å | mdpi.com |

| C-O(H) | ~1.30 Å | mdpi.com |

This interactive table provides expected bond lengths that would be verified by X-ray diffraction.

The data from X-ray diffraction also reveals how molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces. rsc.org For this compound, the primary and most influential interaction would be hydrogen bonding between the carboxylic acid groups of adjacent molecules. nih.gov It is highly probable that the molecules would form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, a very common and stable motif in the crystal structures of carboxylic acids. rsc.orgcambridge.org

Beyond this primary interaction, the crystal packing would be stabilized by a network of weaker forces, including:

Van der Waals forces between the aliphatic chains and the bulky mesityl groups.

C-H···O interactions , where hydrogen atoms from the mesityl ring or the pentanedioic chain may form weak hydrogen bonds with the carboxylic oxygen atoms. nih.gov

π-π stacking interactions between the aromatic mesityl rings of neighboring molecules, although these may be sterically hindered by the methyl groups. nih.gov

Understanding these interactions is crucial as they dictate the material's bulk properties, such as melting point and solubility.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)

The C3 atom of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiroptical techniques, which measure the differential interaction of left- and right-circularly polarized light with a chiral molecule, are essential for determining enantiomeric purity and assigning the absolute configuration.

Key chiroptical methods include Electronic Circular Dichroism (ECD), which probes electronic transitions, and Vibrational Circular Dichroism (VCD), which probes vibrational transitions. A significant challenge in applying these techniques to carboxylic acids is their tendency to form aggregates (like dimers) in solution via intermolecular hydrogen bonding. This aggregation can complicate the spectra and make interpretation difficult. nih.gov A common strategy to mitigate this is to convert the carboxylic acid to its corresponding salt (e.g., sodium salt) or anhydride (B1165640), which breaks up the hydrogen-bonded aggregates and leads to simpler, more easily interpretable spectra. nih.gov

The standard procedure for determining the absolute configuration involves measuring the experimental ECD or VCD spectrum of an enantiomerically pure sample and comparing it to the spectra predicted by quantum chemical calculations for both the (R) and (S) configurations. mdpi.com A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the CD signal, is only observed for optically active molecules and is highly sensitive to their three-dimensional structure. wikipedia.orgnih.gov The resulting CD spectrum provides valuable information about the absolute configuration and conformational preferences of a chiral center and the surrounding molecular framework.

For this compound, the primary chromophores expected to contribute to the CD spectrum are the carboxyl groups and the aromatic mesityl group. The carboxyl n → π* transition, typically occurring in the 200-220 nm region, is inherently sensitive to the chiral environment. The sign and magnitude of the Cotton effect associated with this transition can provide insights into the preferred conformation of the carboxyl groups relative to the chiral center.

Furthermore, the mesityl group, an aromatic chromophore, possesses π → π* transitions that will also be influenced by the chiral center. These transitions, typically observed at shorter wavelengths (below 280 nm), are expected to exhibit CD signals, reflecting the asymmetric perturbation of the aromatic electronic transitions by the chiral aliphatic backbone.

In a study on other chiral dicarboxylic acids, such as L-tartaric acid and L-malic acid, the utility of CD spectroscopy in their analysis was demonstrated. The complexation of these acids within a supramolecular cage was shown to significantly amplify their CD signals, allowing for sensitive detection and structural characterization. nih.govresearchgate.netnih.gov This approach highlights how the chiroptical properties of dicarboxylic acids can be modulated and studied in detail.

Table 1: Expected Chromophoric Contributions to the CD Spectrum of this compound

| Chromophore | Electronic Transition | Approximate Wavelength (nm) | Expected CD Signal |

| Carboxyl Group | n → π | 200 - 220 | Yes |

| Mesityl Group | π → π | < 280 | Yes |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength and provides information complementary to CD spectroscopy. The shape of an ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), can be used to determine the absolute configuration of a chiral molecule. bath.ac.uk

For this compound, the ORD spectrum would be expected to exhibit a plain curve at wavelengths far from the absorption bands of its chromophores. As the wavelength approaches the n → π* transition of the carboxyl groups and the π → π* transitions of the mesityl group, the ORD curve will show a characteristic Cotton effect, with a peak and a trough. The sign of the Cotton effect is directly related to the stereochemistry of the chiral center.

The analysis of the ORD curves of various diterpene and triterpene carboxylic acids has demonstrated the utility of this technique in determining the preferred conformations of the carboxyl group in chiral environments. rsc.orgrsc.org By analogy, the ORD spectrum of this compound would be sensitive to the conformational equilibria of the molecule in solution.

Table 2: Key Parameters in ORD Analysis of Chiral Carboxylic Acids

| Parameter | Description | Relevance to this compound |

| Specific Rotation ([α]) | The measured optical rotation at a specific wavelength and temperature. | The magnitude and sign of [α] at various wavelengths would define the ORD curve. |

| Cotton Effect | The characteristic change in optical rotation in the vicinity of an absorption band. | The sign of the Cotton effects associated with the carboxyl and mesityl chromophores would be indicative of the absolute configuration. |

| Plain Curve | The portion of the ORD spectrum far from any absorption bands. | The shape of the plain curve can provide information about the overall chirality of the molecule. |

Computational Chemistry and Theoretical Investigations of 3 Mesitylpentanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 3-Mesitylpentanedioic Acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure (geometry optimization). This would involve exploring the various possible orientations of the mesityl group relative to the pentanedioic acid backbone and the conformations of the carboxylic acid groups. Furthermore, DFT would elucidate the electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity. At present, no published DFT studies specifically on this compound exist.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark energetic data and highly accurate predictions of properties for this compound. Such high-level calculations are computationally intensive, especially for a molecule of this size, and have not been performed or published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of compounds. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman spectra) for this compound would be highly valuable. These predicted spectra could be compared with experimental data to confirm the molecular structure and assign spectral features. No such predictive studies for this compound are currently available.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of the pentanedioic acid chain in this compound makes it a candidate for molecular dynamics (MD) simulations. MD simulations would allow for the exploration of its conformational landscape over time, revealing the accessible shapes the molecule can adopt in different environments (e.g., in a solvent or in the solid state). This would provide insights into its dynamic behavior and intermolecular interactions. To date, no MD simulation studies of this compound have been published.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to study the potential chemical reactions of this compound. For instance, the mechanisms of its synthesis, esterification, or decarboxylation could be investigated. This would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction pathways. This area of research for this compound remains unexplored.

Quantitative Structure-Activity Relationships (QSAR) for Analog Design (excluding biological activity inference)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. For analogs of this compound, QSAR studies could be developed to predict physical or chemical properties, such as solubility or acidity, based on calculated molecular descriptors. This would require a dataset of related compounds with measured properties, which is not currently available for this specific chemical class. Consequently, no QSAR models have been reported.

Materials Science and Chemical Engineering Implications of 3 Mesitylpentanedioic Acid

Role as a Monomer in Polymer Synthesis

The presence of two carboxylic acid groups allows 3-mesitylpentanedioic acid to act as a monomer in polymerization reactions, particularly in the formation of polyesters and polyamides. The bulky mesityl group is anticipated to influence the properties of the resulting polymers, potentially enhancing thermal stability and altering solubility and mechanical characteristics.

Polycondensation is a step-growth polymerization process where monomers containing at least two functional groups react to form a polymer, with the concurrent elimination of a small molecule such as water. gdckulgam.edu.innih.gov For this compound, the two carboxylic acid moieties can react with co-monomers possessing two hydroxyl groups (diols) or two amino groups (diamines) to construct a polymer backbone. gdckulgam.edu.in

The reaction proceeds in a stepwise manner, where the formation of dimers, trimers, and larger oligomers eventually leads to high molecular weight polymers. gdckulgam.edu.in A key feature of polycondensation is that the reactive functional groups are present at the ends of the growing polymer chains, allowing for further reaction. gdckulgam.edu.in The incorporation of the bulky mesityl group from this compound into the polymer backbone is expected to introduce significant steric hindrance, which can impact chain packing and intermolecular interactions, thereby influencing the material's bulk properties.

Polyesters: The reaction of this compound with a diol via polycondensation yields a polyester (B1180765). This process, known as esterification, involves the repeated formation of ester linkages along the polymer chain. The properties of the resulting polyester would be dependent on both the this compound and the chosen diol. For example, using a flexible aliphatic diol could result in a more pliable material, whereas a rigid aromatic diol would likely produce a more rigid polymer. The mesityl group is expected to increase the glass transition temperature (Tg) of the polyester due to the restriction of chain mobility.

Polyamides: Similarly, reacting this compound with a diamine leads to the formation of a polyamide, with the creation of amide bonds. Polyamides are known for their high strength and thermal resistance. google.com The incorporation of the mesityl group could further enhance these properties. However, the steric bulk might also affect the degree of crystallinity and hydrogen bonding between polyamide chains, which are crucial for their mechanical performance.

| Polymer Type | Co-monomer | Expected Polymer Properties Influenced by the Mesityl Group |

| Polyester | Diol (e.g., Ethylene Glycol, 1,4-Butanediol) | Increased thermal stability, altered solubility, potential for amorphous nature due to steric hindrance. |

| Polyamide | Diamine (e.g., Hexamethylenediamine, 4,4'-Diaminodiphenyl ether) | High thermal resistance, potential for reduced crystallinity, modified mechanical strength and flexibility. |

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. mdpi.com The defined geometry and hydrogen bonding capabilities of this compound make it a promising building block in this field, particularly for the construction of Metal-Organic Frameworks (MOFs) and the study of self-assembly processes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The dicarboxylic nature of this compound allows it to act as a linker, coordinating to metal centers through its carboxylate groups to form extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The size and shape of the resulting pores within the MOF would be dictated by the length and rigidity of the diacid linker and the coordination geometry of the metal ion. nih.gov

The bulky mesityl group would play a crucial role in directing the framework topology and influencing the pore environment. It could lead to the formation of larger cavities or channels and modify the surface properties of the pores, which is important for applications in gas storage, separation, and catalysis. nih.govnih.gov

| Potential Metal Ion | Potential Framework Topology | Possible Applications |

| Zn(II), Cu(II) | 2D layered or 3D interpenetrated networks | Gas separation, heterogeneous catalysis |

| Lanthanide(III) ions | 3D non-interpenetrated frameworks | Luminescence, chemical sensing |

| Cr(III), Fe(III) | Porous 3D frameworks | Drug delivery, gas storage |

In the absence of metal ions, this compound can self-assemble through hydrogen bonding interactions between its carboxylic acid groups. nih.gov Carboxylic acids are well-known to form robust hydrogen-bonded dimers. In the case of a dicarboxylic acid, this can lead to the formation of extended chains, sheets, or more complex three-dimensional networks. researchgate.net

The mesityl group would significantly influence the packing of these supramolecular structures. Its bulkiness could frustrate simple close-packing arrangements, potentially leading to the formation of porous organic frameworks or the inclusion of solvent molecules within the crystal lattice. The study of these self-assembly processes provides insights into crystal engineering and the design of new organic materials with tailored architectures. researchgate.net

Utilization as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. scbt.com this compound, with its defined stereochemistry and multiple functional groups, can serve as a versatile scaffold for the synthesis of more intricate molecules.

The dicarboxylic acid functionality allows for a variety of chemical transformations. For instance, the carboxylic acid groups can be converted to esters, amides, acid chlorides, or reduced to alcohols, opening up numerous pathways for further functionalization. The rigid pentanedioic acid backbone, substituted with the bulky mesityl group, can be used to control the spatial arrangement of other substituents, which is a key aspect in the design of molecules with specific biological activities or material properties. The unique three-dimensional shape imparted by the mesityl group makes it an interesting component for creating structurally diverse molecular architectures. whiterose.ac.uk

Precursor for Advanced Organic Scaffolds

This compound, with its unique structural characteristics, serves as a valuable precursor in the construction of advanced organic scaffolds. Its rigid pentanedioic acid backbone, combined with the bulky and sterically hindering mesityl group, provides a well-defined three-dimensional geometry. This inherent rigidity is a desirable trait in the design of porous crystalline frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The dicarboxylic acid functionality allows it to act as a ditopic linker, connecting metal ions or organic building blocks to form extended networks. The presence of the mesityl group can influence the resulting framework's properties in several ways:

Pore Size and Shape Modulation: The sheer size of the mesityl group can act as a template, directing the formation of pores with specific dimensions and shapes within the scaffold. This level of control is crucial for applications in gas storage, separation, and catalysis, where the selective adsorption of molecules is paramount.

Enhanced Stability: The steric bulk of the mesityl group can shield the framework's backbone from chemical attack, thereby enhancing its thermal and chemical stability. This is a critical factor for materials intended for use in harsh industrial processes.

Solubility and Processability: The hydrophobic nature of the mesityl group can influence the solubility of the resulting scaffolds in organic solvents, which is an important consideration for their synthesis and processing into thin films or membranes.

While specific examples of advanced organic scaffolds based solely on this compound are not extensively documented in publicly available literature, its structural motifs are analogous to other dicarboxylic acids used in the synthesis of well-known frameworks. The principles of reticular chemistry suggest that its use as a linker would be a viable strategy for creating novel materials with tailored properties.

Stereochemical Control in Multi-Step Synthesis

The synthesis of this compound itself does not inherently involve chiral centers. However, its derivatives and the subsequent polymers or scaffolds derived from it can possess stereogenic centers, making stereochemical control a critical aspect of their synthesis.

The introduction of chirality can be achieved through various strategies during multi-step syntheses involving this compound as a building block. For instance, if the pentanedioic acid backbone is further functionalized with substituents, new chiral centers can be created. The stereoselective synthesis of such derivatives would require the use of chiral catalysts or auxiliaries to control the spatial arrangement of atoms.

In the context of polymerization, if this compound is copolymerized with a chiral monomer, the resulting polymer chain will have a specific tacticity (the stereochemical arrangement of chiral centers along the polymer backbone). The control of this tacticity is crucial as it significantly influences the polymer's macroscopic properties, such as its crystallinity, melting point, and mechanical strength.

For example, in the polymerization of lactide, which is a cyclic ester of lactic acid, the use of chiral catalysts allows for the synthesis of polylactide (PLA) with different tacticities, such as isotactic, syndiotactic, and atactic PLA, each with distinct properties and applications. Current time information in Dallas, TX, US. Similarly, if this compound were to be incorporated into a polyester with a chiral diol, the choice of catalyst could influence the stereochemistry of the resulting polymer.

Functional Materials Derived from this compound (e.g., Smart Polymers, Responsive Materials)

The dicarboxylic acid functionality of this compound makes it a prime candidate for incorporation into functional materials, particularly smart polymers and responsive materials. These materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli, such as pH, temperature, or light.

pH-Responsive Materials:

Polymers containing carboxylic acid groups, such as those that could be derived from this compound, are often pH-responsive. nih.govnih.govacs.org At low pH, the carboxylic acid groups are protonated and the polymer may be collapsed or aggregated. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate anions. The resulting electrostatic repulsion between the negatively charged groups causes the polymer chains to uncoil and the material to swell or dissolve. This pH-triggered change in conformation can be harnessed for various applications, such as drug delivery systems that release their payload in the specific pH environment of a target tissue. For instance, poly(methacrylic acid) (PMAA) is a well-known pH-responsive polymer. wikipedia.org

The incorporation of the bulky, hydrophobic mesityl group from this compound into a pH-responsive polymer could introduce additional interesting properties. The hydrophobic interactions of the mesityl groups could influence the polymer's aggregation behavior and the critical pH at which the conformational change occurs.

Thermosensitive Polymers:

While not as direct as pH-responsiveness, the structure of this compound could also be used to influence the thermosensitivity of polymers. By copolymerizing it with monomers known to impart thermosensitivity, such as N-isopropylacrylamide (NIPAM), the resulting polymer's lower critical solution temperature (LCST) could be tuned. The hydrophobic mesityl groups could affect the hydration of the polymer chains, thereby altering the temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state.

While direct synthesis of smart polymers from this compound is not widely reported, the fundamental principles of polymer chemistry suggest its potential as a comonomer in creating novel functional materials. The combination of its rigid structure, dicarboxylic acid functionality, and hydrophobic mesityl group offers a versatile platform for designing polymers with tailored responsive properties.

Future Research Directions and Unexplored Avenues for 3 Mesitylpentanedioic Acid Studies

Development of Novel and Efficient Synthetic Pathways

The advancement of studies on 3-Mesitylpentanedioic acid is contingent upon the development of efficient and scalable synthetic routes. While classical methods for creating substituted glutaric acids exist, future research should focus on modern, sustainable, and highly selective methodologies.

One promising avenue is the application of photoredox catalysis . Recent studies have demonstrated the synthesis of α-substituted glutaric diesters from simple aldehydes and acrylates using Eosin Y as a metal-free photosensitizer chemrxiv.org. This approach, which can be driven by visible light or even natural sunlight, involves a Hydrogen Atom Transfer (HAT) mechanism followed by a Giese-type addition chemrxiv.org. Adapting this method could provide a direct and environmentally benign route to the core structure of this compound.

Another key area is asymmetric synthesis to produce enantiomerically pure forms of the compound. The chiral centers in related substituted dicarboxylic acids have been successfully resolved using techniques like catalytic asymmetric reduction elsevierpure.com. For instance, optically pure (R)-(1-naphthylmethyl)succinic acid was efficiently prepared via the asymmetric reduction of a precursor over a rhodium(I)-chiral phosphine (B1218219) complex elsevierpure.com. A similar strategy could be developed for this compound, enabling the study of its stereospecific properties and applications.

Furthermore, bio-based production methods present a sustainable alternative to petrochemical-based syntheses kaist.ac.kr. Metabolic engineering of microorganisms like Corynebacterium glutamicum, which has been used to produce glutaric acid at high titers, could be explored kaist.ac.kr. While challenging, the introduction of pathways to incorporate the mesityl precursor could lead to a fully renewable production route.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Precursors |

|---|---|---|---|

| Photoredox Catalysis | Metal-free, visible light-driven, radical mechanism. chemrxiv.org | Environmentally benign, mild reaction conditions, high atom economy. | Mesityl-containing aldehyde, Acrylate esters |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh-phosphine complexes). elsevierpure.com | Access to enantiomerically pure products, high stereoselectivity. | Mesityl-substituted itaconic acid derivative |

| Biosynthesis | Metabolic engineering of microbial strains (e.g., C. glutamicum). kaist.ac.kr | Use of renewable feedstocks, potential for lower environmental impact. | Glucose, Mesitylene (B46885) precursor |

Exploration of New Reactivity Profiles

The interplay between the two carboxylic acid functionalities and the sterically demanding mesityl group is expected to result in a unique reactivity profile. Future studies should systematically investigate how this steric hindrance affects standard dicarboxylic acid transformations and explore reactions that leverage this unique structure.

The relative reactivity of the two carboxyl groups in reactions such as mono-esterification or mono-amidation is a key question. The bulky mesityl group may create a steric shield, potentially allowing for selective functionalization of the more accessible carboxyl group under carefully controlled conditions.

Beyond classical derivatization, the synthesis and reactivity of novel intermediates should be explored. For example, the formation of dicarboxylic acid azolides could be investigated as precursors to a range of functional molecules aip.org. The stability and electrophilicity of the resulting acylazolium ions would be significantly influenced by the electronic and steric nature of the mesityl substituent, potentially leading to new synthetic applications aip.org. The general reactivity trends of carboxylic acid derivatives, from highly reactive acid halides to less reactive amides, provide a framework for predicting the behavior of derivatives of this compound youtube.comyoutube.com.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthetic pathways and reactivity of this compound, the application of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reaction kinetics, intermediates, and mechanisms without the need for quenching and sampling.

In-situ Infrared (IR) spectroscopy is a powerful tool for tracking the progress of reactions involving carboxylic acids. For instance, the esterification of dicarboxylic acids can be monitored by observing the decrease in the carbonyl (C=O) absorbance of the acid and the concurrent increase in the ester carbonyl peak ppor.az. This would allow for precise determination of reaction endpoints and optimization of conditions for the synthesis of this compound esters.

Furthermore, advanced X-ray Photoelectron Spectroscopy (XPS) offers a frontier for understanding the compound's interaction with surfaces, which is critical for catalytic and materials science applications. XPS can identify chemical states and probe metal-ligand interactions metall-mater-eng.comresearchgate.net. Studying surfaces modified with this compound using techniques like synchrotron-based XPS could reveal how the mesityl group influences surface binding, orientation, and the electronic properties of catalysts or functional materials metall-mater-eng.comresearchgate.net.

| Technique | Information Gained | Specific Application Area |

|---|---|---|

| In-Situ FTIR/IR Spectroscopy | Real-time reaction kinetics, detection of functional group conversion (e.g., acid to ester). ppor.azyoutube.com | Optimizing synthesis of derivatives, mechanistic studies. |

| In-Situ NMR Spectroscopy | Structural elucidation of transient intermediates, reaction profiling. youtube.com | Identifying short-lived species, understanding complex reaction pathways. |

| Advanced X-ray Photoelectron Spectroscopy (XPS) | Surface chemical state analysis, probing of interfacial interactions. metall-mater-eng.comresearchgate.net | Characterizing self-assembled monolayers, studying catalyst-ligand interactions. |

Integration with Machine Learning for Predictive Chemistry

The complexity of this compound and its potential derivatives makes it an ideal candidate for the application of machine learning (ML) and data-driven modeling. ML can accelerate the discovery process by predicting properties and guiding experimental efforts mdpi.com.

Future research should focus on building Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models. By generating a computational library of derivatives of this compound and calculating a range of molecular descriptors (e.g., steric parameters, electronic properties, solubility predictors), ML algorithms such as neural networks or random forests could be trained to predict key properties researchgate.netacs.org. This could include predicting pKa values, solubility in various solvents, or even the potential toxicity of its derivatives researchgate.net.

ML models could also be used to predict the outcomes of reactions. By creating structured datasets of reaction conditions and outcomes, models can learn the complex interplay of factors that determine yield and selectivity, thus reducing the need for extensive trial-and-error experimentation acs.org. The integration of high-throughput experiments with ML can create a powerful cycle for rapid discovery and optimization nih.gov.

Discovery of Novel Materials Science Applications

The unique structure of this compound—combining a flexible aliphatic dicarboxylic acid chain with a rigid, bulky aromatic group—makes it a compelling monomer for new polymers and functional materials.

A primary avenue of exploration is its use in polyesters and polyamides . Glutaric acid, the parent compound, is already used in polymers, where its odd-numbered carbon chain can decrease polymer elasticity wikipedia.org. The incorporation of the large mesityl group is expected to impart significant changes to the material properties, such as:

Increased Thermal Stability: The rigid aromatic ring could elevate the glass transition temperature (Tg) and decomposition temperature of the resulting polymers.

Modified Mechanical Properties: The bulky group would likely hinder chain packing and crystallization, potentially leading to amorphous polymers with high rigidity and toughness.

Enhanced Solubility: The hydrophobic mesityl groups might improve the solubility of the resulting polymers in organic solvents.

These polymers could find applications as high-performance plastics, specialty coatings, or components in biodegradable materials with tailored properties mdpi.com. Furthermore, its ester derivatives could be investigated as novel plasticizers, where the bulky structure could influence migration resistance and compatibility with polymer matrices like PVC mdpi.com.

Q & A

Q. How can researchers optimize the synthesis of 3-Mesitylpentanedioic Acid for reproducibility?

- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. For example:

- Step 1 : Use Pd-mediated hydrogenation under controlled pressure (e.g., 1 atm H₂) to reduce intermediates, as described in multi-step protocols involving methanol and acetic acid .

- Step 2 : Purify intermediates via recrystallization in solvents like chloroform or ethyl acetate to minimize impurities .

- Step 3 : Validate yields using HPLC or NMR at each step to ensure consistency.

Key Considerations : Document reaction temperature, solvent ratios, and catalyst loading (e.g., 5 mol% Pd/C) to enable replication .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Assign peaks for mesityl protons (δ 6.7–7.1 ppm) and carboxylic acid groups (δ 12–14 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, pH 3) to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at 238.3 g/mol) .

Validation : Cross-reference data with NIST databases for spectral alignment .

Advanced Research Questions

Q. How can contradictory data in catalytic studies of this compound derivatives be resolved?

- Methodological Answer : Address discrepancies through:

- Data Triangulation : Compare kinetic results (e.g., reaction rates) across multiple batches and laboratories .